molecular formula C14H22ClNO B593726 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride CAS No. 18410-62-3

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride

Cat. No.: B593726
CAS No.: 18410-62-3
M. Wt: 255.8
InChI Key: QKEXBCQZZPXSGN-UHFFFAOYSA-N

Description

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride is a synthetic compound belonging to the class of cathinones. Cathinones are a subset of amphetamines, known for their stimulant properties. This compound is structurally related to other synthetic stimulants and has been studied for its various chemical and biological properties .

Safety and Hazards

The safety data sheet for a related compound, Ethylaminoethanol, indicates that it is harmful if inhaled, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

N-Ethylhexedrone hydrochloride, also known as BH93PZ33WU or 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride, is a synthetic cathinone . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

N-Ethylhexedrone primarily targets the neurotransmitters dopamine and noradrenaline . It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with IC50 values of 0.0978 and 0.0467 μM, respectively .

Mode of Action

As an NDRI, N-Ethylhexedrone inhibits the reuptake of norepinephrine and dopamine, leading to increased extracellular concentrations of these neurotransmitters . This results in prolonged neurotransmitter action within the synaptic cleft, enhancing the stimulation of post-synaptic neurons .

Biochemical Pathways

The increased levels of dopamine and noradrenaline in the synaptic cleft can affect various biochemical pathways. These neurotransmitters play crucial roles in mood regulation, reward processing, attention, and the sympathetic nervous system’s function .

Pharmacokinetics

It is known to be metabolized neurometabolically . The elimination half-life was estimated at 19 and 28 hours in two separate cases .

Result of Action

The increased levels of dopamine and noradrenaline result in psychostimulant effects. Users have reported experiencing euphoria, empathy, an enhanced sense of well-being, increased talkativeness, sociability, insomnia, increased creativity, increased libido, increased concentration, and sensory enhancement .

Action Environment

The action, efficacy, and stability of N-Ethylhexedrone can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and tolerance can also impact the drug’s effects .

Biochemical Analysis

Biochemical Properties

N-Ethylhexedrone hydrochloride interacts with various enzymes and proteins in the body. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . This results in prolonged effects of these neurotransmitters on their respective receptors.

Cellular Effects

N-Ethylhexedrone hydrochloride has been shown to have detrimental effects within the central nervous system . In human nerve cell lines, N-Ethylhexedrone hydrochloride caused neuronal viability loss at 100 μM . It also induced microglial late apoptosis/necrosis . These findings indicate that N-Ethylhexedrone hydrochloride exerts neuro-microglia toxicities .

Molecular Mechanism

The molecular mechanism of action of N-Ethylhexedrone hydrochloride involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, leading to prolonged effects on their respective receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, N-Ethylhexedrone hydrochloride has shown to have long-lasting effects. For instance, in a study involving mice, the effects of N-Ethylhexedrone hydrochloride were observed 12 to 24 hours after nasal intake . The compound was still detectable in urine samples 10 days after administration .

Dosage Effects in Animal Models

In animal models, the effects of N-Ethylhexedrone hydrochloride vary with different dosages. In mice, typical induced behavior of excitation and stereotypies were observed with dosages ranging from 4 to 64 mg/kg . At a dosage of 16 mg/kg, a transient reduction in body-weight gain was observed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride typically involves the reaction of a phenylacetone derivative with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride is unique due to its specific ethyl substitution, which influences its pharmacological profile and potency.

Properties

IUPAC Name

2-(ethylamino)-1-phenylhexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-5-11-13(15-4-2)14(16)12-9-7-6-8-10-12;/h6-10,13,15H,3-5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEXBCQZZPXSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18410-62-3
Record name N-Ethylhexedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYLHEXEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH93PZ33WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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